molecular formula C12H20O B128392 1-(1-Adamantyl)ethanol CAS No. 26750-08-3

1-(1-Adamantyl)ethanol

Cat. No. B128392
CAS RN: 26750-08-3
M. Wt: 180.29 g/mol
InChI Key: YALBLVPSPRKDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)ethanol is a chemical compound related to the adamantane family, which is known for its cage-like structure. Adamantane derivatives are of interest due to their unique chemical and physical properties, which make them useful in various applications, including molecular recognition and pharmaceuticals. The adamantyl group provides a bulky, rigid framework that can influence the reactivity and stability of the compounds it is part of.

Synthesis Analysis

The synthesis of adamantane derivatives can involve various strategies, including solvolysis reactions. For instance, the solvolysis of 1-adamantyl bromide in aqueous ethanol can lead to the formation of adamantan-1-ol and its ethyl ether, with the proportions of these products depending on the solvent composition and the nature of the leaving group . This suggests that the synthesis of 1-(1-Adamantyl)ethanol could be achieved through similar solvolytic methods, with careful control of the reaction conditions to favor the alcohol over the ether.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts a three-dimensional, cage-like conformation to the molecule. This structure can significantly influence the molecule's interactions with other chemical entities. For example, 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates the ability to adapt its conformation to form one-dimensional motifs with various assembling partners, such as dicarboxylic acids and metal ions . This adaptability is a key feature of the adamantane derivatives and can be expected to be present in 1-(1-Adamantyl)ethanol as well.

Chemical Reactions Analysis

Adamantane derivatives participate in a range of chemical reactions, often influenced by their bulky and rigid structure. The solvolysis rates of adamantyl compounds can be affected by the substitution pattern on the adamantane framework, as seen in the case of 1-adamantyl cations with different alkyl groups . Additionally, the Koch-Haaf carboxylation reaction of 1-(1-adamantane)ethanol leads to the formation of secondary acids, with the adamantyl group influencing the reaction pathway and the structure of the resulting carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1-Adamantyl)ethanol would be influenced by the presence of the adamantyl group. The solubility, boiling point, and melting point of the compound would be expected to differ from those of simple alcohols due to the bulky nature of the adamantane cage. The stability of the compound in various solvents and under different conditions can also be expected to be high, given the inherent stability of the adamantane structure. The solvolysis reactions of adamantyl derivatives in different solvent systems provide insights into their reactivity and the effects of solvent polarity and nucleophilicity on their behavior .

Scientific Research Applications

Solvolysis and Stability Analysis

  • Solvolysis of 1-Adamantyl Chloride : A study by Gajewski (2001) suggests that solvolysis of 1-adamantyl chloride is enhanced by hydrogen bond donation from departing chloride ion, possibly due to reduced steric interactions in a developing pyramidal cation. This indicates unique solvolysis characteristics of 1-adamantyl compounds, including 1-(1-Adamantyl)ethanol, in specific solvents (Gajewski, 2001).

  • Stability in Different Solvents : Takeuchi et al. (2001) found that alkyl substitution on the 1-adamantyl cation, such as in 1-(1-Adamantyl)ethanol, affects its stability in nonaqueous solvents. This study highlights the influence of solvent composition on the reactivity of 1-adamantyl derivatives (Takeuchi et al., 2001).

Chemical Synthesis and Reaction Pathways

  • Synthesis and Reaction Pathways : Research by Huang and Bennet (1994) provides insights into the rate acceleration in solvolysis reactions involving 1-adamantyl derivatives, which can be relevant for understanding reactions of 1-(1-Adamantyl)ethanol. Their study demonstrates how structural modifications can significantly influence reaction rates (Huang & Bennet, 1994).

  • Anti-Microbial and Anti-Inflammatory Activities : Kadi et al. (2007) explored the antimicrobial and anti-inflammatory activities of compounds derived from 1-adamantyl, indicating potential biomedical applications of 1-(1-Adamantyl)ethanol and its derivatives (Kadi et al., 2007).

Specific Reactions and Mechanistic Insights

  • 1-Adamantyl Solvolysis Products : Luton and Whiting (1979) studied the solvolysis products of 1-adamantyl derivatives in aqueous ethanol, providing insights into the reactivity and possible reaction pathways of 1-(1-Adamantyl)ethanol (Luton & Whiting, 1979).

  • Gas Phase Stability and Solvent Effects : An additional study by Takeuchi et al. (2000) on the gas-phase stability of 1-adamantyl cation and the solvent effects in the solvolysis of 1-bromoadamantane gives insights into the reactivity of adamantyl compounds in various environments, which could be relevant for 1-(1-Adamantyl)ethanol (Takeuchi et al., 2000).

Safety And Hazards

When handling 1-(1-Adamantyl)ethanol, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The future directions of 1-(1-Adamantyl)ethanol research involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name

1-(1-adamantyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALBLVPSPRKDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377845
Record name 1-(1-adamantyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)ethanol

CAS RN

26750-08-3
Record name 1-(1-adamantyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 45.0 g of 1-acetyladamantane obtained according to the process of Production Example 1, 100 ml of methanol, and 20 ml of a 0.1 N sodium hydroxide aqueous solution on a water bath, 4.8 g of sodium borohydride was gradually added over 30 minutes. The mixture was stirred for further 30 minutes, was neutralized with a 1 N hydrochloric acid aqueous solution, and 200 ml of water was added to the neutralized mixture. The obtained crystal was filtrated, was washed with water, and was dried in vacuo to yield 45.0 g of α-methyl-1-adamantanemethanol.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Powdery sodium borohydride (4.8 g) was added slowly over 30 minutes to a mixture of 45.0 g of 1-acetyladamantane, 100 ml of methanol, and 20 ml of 0.1 N sodium hydroxide on a water bath. The resultant mixture was further stirred for 30 minutes, was neutralized with a 1 N hydrochloric acid aqueous solution, and 200 ml of water was added to the mixture. The obtained crystals were filtrated, was washed with water and was dried in vacuo to give 45.0 g of 1-(1-hydroxyethyl)adamantane. To this were added 400 ml of toluene, 4.9 g of 98% sulfuric acid, and 0.1 g of hydroquinone, and the resultant mixture was stirred for 3 hours with azeotropic distillation and dehydration. The reaction mixture was cooled, washed with saturated aqueous sodium bicarbonate and saturated sodium chloride aqueous solution, and was concentrated. The obtained concentrate was distilled to give 29.0 g (yield 72.5%) of 1-vinyladamantane (65° C./4 mm Hg).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Adamantyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantyl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(1-Adamantyl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(1-Adamantyl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(1-Adamantyl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(1-Adamantyl)ethanol

Citations

For This Compound
17
Citations
FP Wilgis, TE Neumann… - Journal of the American …, 1990 - ACS Publications
In contrast to the pinacolyl (3, 3-dimethyl-2-butyl) sulfonate esters, the solvolyses of l-(l-adamantyl) ethyl sulfonates produce significant proportionsof unrearranged substitution products …
Number of citations: 31 pubs.acs.org
E Shokova, T Mousoulou, Y Luzikov, V Kovalev - Synthesis, 1997 - thieme-connect.com
A new preparative method for N-adamantylation of carboxylic acid amides, ureas and for C5-adamantylation of barbituric acid in trifluoroacetic acid (TFA) is proposed. Tertiary 1-…
Number of citations: 34 www.thieme-connect.com
VJ Shiner Jr, TE Neumann… - Journal of the American …, 1982 - ACS Publications
time7 89that steric crowding tends to increase vibrational frequencies and H/D fractionation factors. However, in limiting solvolyses the transition state is expected to be less crowded …
Number of citations: 11 pubs.acs.org
T Ohkuma, CA Sandoval, R Srinivasan… - Journal of the …, 2005 - ACS Publications
A combined system of RuCl 2 (tolbinap)(pica) and an alkaline or organic phosphazene base catalyzes asymmetric hydrogenation of sterically congested tert-alkyl ketones (TolBINAP = 2…
Number of citations: 263 pubs.acs.org
TW Bentley, I Roberts - Journal of physical organic chemistry, 2005 - Wiley Online Library
Rate constants for solvolyses of secondary alkyl tosylates in fluorinated media [including hexafluoropropan‐2‐ol (HFIP), hexafluoroacetone sesquihydrate, and trichloromethylbis(…
Number of citations: 12 onlinelibrary.wiley.com
D Zhu, Y Yang, JD Buynak, L Hua - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
In our effort to search for effective carbonyl reductases, the activity and enantioselectivity of a carbonyl reductase from Sporobolomyces salmonicolor have been evaluated toward the …
Number of citations: 92 pubs.rsc.org
T Tsubo, HH Chen, M Yokomori, K Fukui, S Kikuchi… - Chemistry …, 2012 - journal.csj.jp
For the enantioselective borohydride reduction of aliphatic ketones, the optically active ketoiminatocobalt(II) catalysts was successfully designed based on their axial ligand. Instead of …
Number of citations: 15 www.journal.csj.jp
WG Dauben, RB Phillips - Journal of the American Chemical …, 1982 - ACS Publications
The photochemical conversion of provitamin D (7-dehydrocholesterol, 7-DHC) to previtamin D (P3), thermally converted to vitamin D3 at 37 C, has been studied, in detail, because of …
Number of citations: 88 pubs.acs.org
S Mori, R Takagaki, S Fujii, M Matsumura… - Tetrahedron …, 2014 - Elsevier
The lipase-catalyzed asymmetric acetylation of secondary alcohols containing a carborane (boron cluster) moiety was investigated. Most lipases examined showed poor catalytic …
Number of citations: 8 www.sciencedirect.com
M Fujio, Y Saeki, K Nakamoto, K Yatsugi… - Bulletin of the …, 1995 - journal.csj.jp
The solvent effects on the solvolysis of threo-2-aryl-1-methylpropyl p-toluenesulfonates were analyzed with the aid of the extended Winstein–Grunwald Equation. The aryl-assisted k Δ …
Number of citations: 25 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.